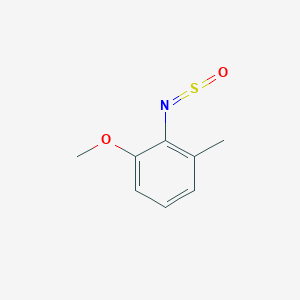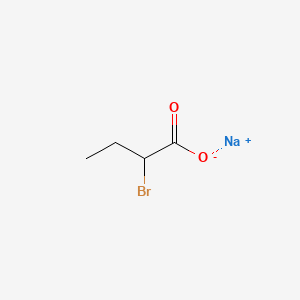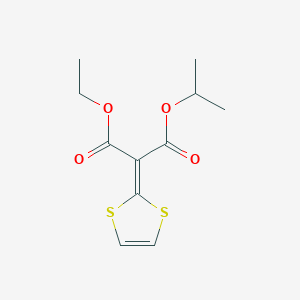
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with the molecular formula C12H18O4S2. This compound is known for its unique structure, which includes a dithiolane ring and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dithiolane ring and ester groups provide versatility in chemical synthesis and potential biological activities, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
59937-39-2 |
|---|---|
Molekularformel |
C11H14O4S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
KVHDABKFYKCXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1SC=CS1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



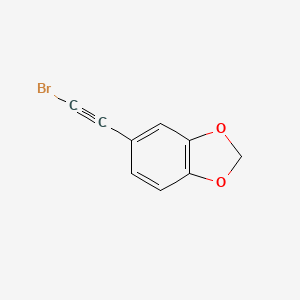
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

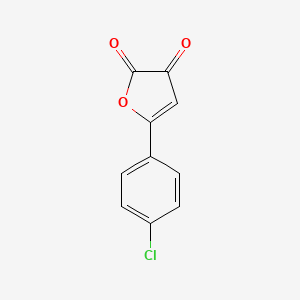
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
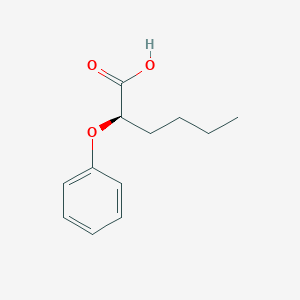

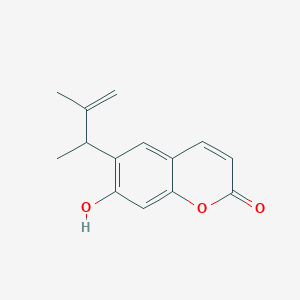
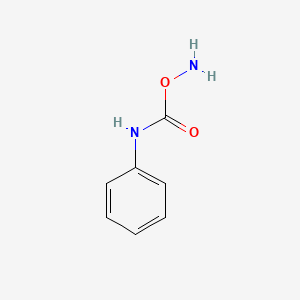
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)

